molecular formula C11H15N3O6 B15285117 2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate

2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate

Cat. No.: B15285117
M. Wt: 285.25 g/mol
InChI Key: HAFIAIPYVFZHSY-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate (IUPAC: (S)-4-Acetamino-5-(4-nitroanilino)-5-oxopentanoic acid) is a modified amino acid derivative featuring:

  • A pentanoic acid backbone with a 5-oxo group.
  • A 4-nitroanilino substituent at the 5-position.
  • An acetylated amino group at the 2-position.
  • A hydrate form, enhancing solubility in aqueous systems.

Its molecular formula is C₁₃H₁₆N₄O₇ (anhydrous base) with a molecular weight of 356.30 g/mol (anhydrous) . This compound is cataloged as a biochemical reagent, suggesting applications in peptide synthesis or enzyme studies .

Properties

IUPAC Name

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFIAIPYVFZHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE typically involves the reaction of L-glutamic acid with p-nitroaniline. The reaction is carried out under controlled conditions, often involving the use of a coupling agent to facilitate the formation of the peptide bond between the glutamic acid and the p-nitroaniline. The reaction is usually conducted in an aqueous medium at a temperature of around 40°C for several hours .

Industrial Production Methods

Industrial production of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and is often supplied as a white to light yellow powder or crystalline substance .

Chemical Reactions Analysis

Types of Reactions

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by gamma-glutamyl transferase (GGT) to release p-nitroaniline.

    Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of gamma-glutamyl transferase (GGT) under physiological conditions (pH 7.4, 37°C).

    Substitution: Requires specific reagents depending on the desired substitution, such as reducing agents for nitro group reduction.

Major Products

Scientific Research Applications

L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate to study the activity of gamma-glutamyl transferase (GGT) in various biological samples.

    Medicine: Employed in diagnostic assays to measure GGT activity, which is an important marker for liver function.

    Pharmacology: Investigated for its potential role in modulating amino acid transporters and its effects on cellular metabolism.

    Industrial: Utilized in the production of diagnostic kits and reagents for biochemical assays

Mechanism of Action

The primary mechanism of action of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE involves its role as a substrate for gamma-glutamyl transferase (GGT). The enzyme catalyzes the hydrolysis of the gamma-glutamyl bond, releasing p-nitroaniline, which can be quantitatively measured. This reaction is crucial for studying GGT activity and its involvement in various physiological and pathological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with the target molecule, such as the 5-oxopentanoic acid backbone or nitro/amino functional groups.

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate C₁₃H₁₆N₄O₇·H₂O 356.30 (anhydrous) 4-Nitroanilino, acetylated amino Hydrate form; used in peptide research
(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid hydrochloride C₁₁H₁₄ClN₃O₅ 303.70 4-Nitrophenylamino, hydrochloride salt Enhanced stability; storage at 2–8°C under inert atmosphere
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate C₉H₁₇NO₄·H₂O 221.25 tert-Butoxy group Hydrophobic tert-butoxy substituent; used in organic synthesis
2-Amino-5-(hydroxyimino)pentanoic acid (AHPA) C₅H₉N₂O₃ 145.14 Hydroxyimino group Ornithine decarboxylase inhibitor; synthesized from L-glutamic acid derivatives
Agaritine C₁₂H₁₇N₃O₅ 287.28 Phenylhydrazine derivative Toxin in mushrooms; α-amino acid with a hydrazine side chain

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